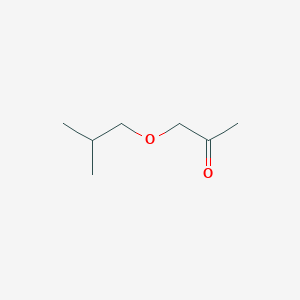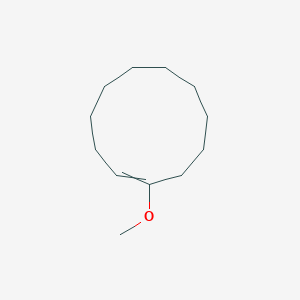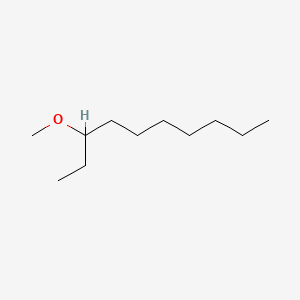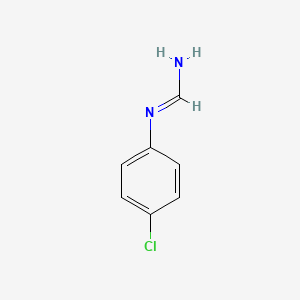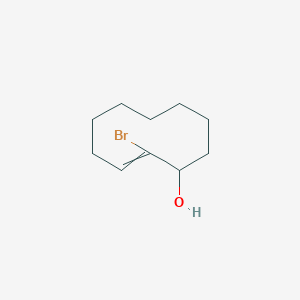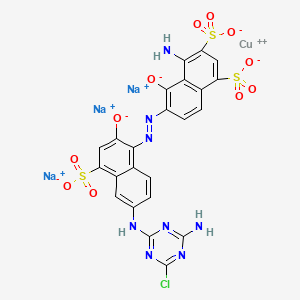
Cuprate(3-), (4-amino-6-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-(hydroxy-kappaO)-4-sulfo-1-naphthalenyl)azo-kappaN1)-5-(hydroxy-kappaO)-1,3-naphthalenedisulfonato(5-))-, trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprate(3-), (4-amino-6-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-(hydroxy-kappaO)-4-sulfo-1-naphthalenyl)azo-kappaN1)-5-(hydroxy-kappaO)-1,3-naphthalenedisulfonato(5-))-, trisodium is a complex organic compound that contains copper and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of azo bonds, sulfonation, and coordination with copper ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments. The use of automated systems and continuous monitoring ensures the consistency and purity of the final product. Common methods include batch processing and flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the compound’s properties.
Reduction: Reduction reactions can alter the azo bonds and other functional groups.
Substitution: Functional groups such as amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different copper oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions. Its complex structure allows it to facilitate reactions that require precise control over the reaction environment.
Biology
In biological research, this compound may be used as a staining agent or a probe to study specific biological processes. Its ability to interact with various biomolecules makes it a valuable tool in molecular biology.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The copper center can participate in redox reactions, while the functional groups can interact with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cuprate(3-), (4-amino-6-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-(hydroxy-kappaO)-4-sulfo-1-naphthalenyl)azo-kappaN1)-5-(hydroxy-kappaO)-1,3-naphthalenedisulfonato(5-))-, disodium
- Cuprate(3-), (4-amino-6-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-(hydroxy-kappaO)-4-sulfo-1-naphthalenyl)azo-kappaN1)-5-(hydroxy-kappaO)-1,3-naphthalenedisulfonato(5-))-, tetrasodium
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of copper. Its structure allows for a wide range of chemical reactions and interactions, making it versatile in various applications.
Propiedades
Número CAS |
57781-96-1 |
|---|---|
Fórmula molecular |
C23H12ClCuN8O11S3.3Na C23H12ClCuN8Na3O11S3 |
Peso molecular |
840.6 g/mol |
Nombre IUPAC |
copper;trisodium;4-amino-6-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-oxido-4-sulfonatonaphthalen-1-yl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C23H17ClN8O11S3.Cu.3Na/c24-21-28-22(26)30-23(29-21)27-8-1-2-9-11(5-8)14(44(35,36)37)6-13(33)19(9)32-31-12-4-3-10-15(45(38,39)40)7-16(46(41,42)43)18(25)17(10)20(12)34;;;;/h1-7,33-34H,25H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H3,26,27,28,29,30);;;;/q;+2;3*+1/p-5 |
Clave InChI |
DRDLDYZXCAXGFO-UHFFFAOYSA-I |
SMILES canónico |
C1=CC2=C(C(=CC(=C2C=C1NC3=NC(=NC(=N3)N)Cl)S(=O)(=O)[O-])[O-])N=NC4=C(C5=C(C=C4)C(=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


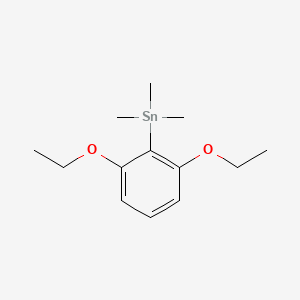


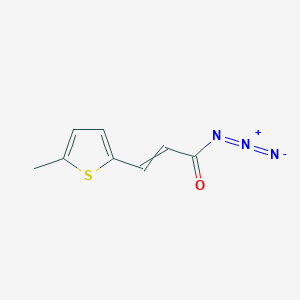
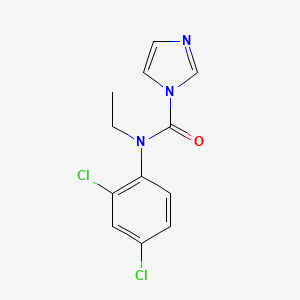
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)

